N-(2,4-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound features a benzothieno[3,2-d]pyrimidine core fused with a thiophene ring, substituted at position 3 with a 2-furylmethyl group. Its structural complexity places it within a class of heterocyclic compounds studied for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
CAS No. |
902556-93-8 |
|---|---|
Molecular Formula |
C25H21N3O4S |
Molecular Weight |
459.52 |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H21N3O4S/c1-15-9-10-19(16(2)12-15)26-21(29)14-27-22-18-7-3-4-8-20(18)33-23(22)24(30)28(25(27)31)13-17-6-5-11-32-17/h3-12H,13-14H2,1-2H3,(H,26,29) |
InChI Key |
SSTGORJBAICJOK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a multi-ring structure that includes a benzothieno-pyrimidine core. Its molecular formula is C₁₈H₁₈N₂O₄S, and it has a molecular weight of approximately 358.41 g/mol. The presence of various functional groups contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains and fungi. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Fungal Strains Tested : Candida albicans
In one study, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting moderate antibacterial activity.
Anticancer Activity
Preliminary investigations into the anticancer properties of N-(2,4-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide have shown promising results:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : The compound induced apoptosis in cancer cells at concentrations above 50 µM.
A detailed study reported that the compound inhibited cell proliferation by approximately 70% in MCF-7 cells after 48 hours of treatment.
The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in key signaling pathways:
- Inhibition of Topoisomerases : The compound may inhibit topoisomerase II, an enzyme critical for DNA replication and repair.
- Induction of Apoptosis : It has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several derivatives of benzothieno-pyrimidine compounds. The results indicated that modifications to the side chains significantly influenced antibacterial activity, with N-(2,4-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide showing the highest activity among tested derivatives .
Study 2: Anticancer Potential
In a separate investigation published in Cancer Research, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound's mechanism involved disruption of mitochondrial function and increased reactive oxygen species (ROS) production .
Data Summary Table
Comparison with Similar Compounds
Table 1: Core Heterocyclic Systems and Substituents
Key Observations :
- The 2-furylmethyl substituent introduces aromatic diversity compared to phenyl or alkyl groups in related structures, which may modulate electronic properties and metabolic stability .
- Saturation differences : The tetrahydro and hexahydro analogs (e.g., ) exhibit reduced planarity, possibly affecting membrane permeability or target binding compared to the dihydro core of the target compound.
Pharmacological and Physicochemical Properties
Table 2: Activity and Property Comparisons
Key Observations :
- The N-(2,4-dimethylphenyl)acetamide group in the target compound likely enhances metabolic stability over simpler phenyl derivatives (e.g., ) due to steric hindrance from methyl groups .
- Fluorophenyl or iodophenyl substituents in MEK/B-Raf inhibitors (e.g., ) improve target affinity via halogen bonding, a feature absent in the target compound but relevant for activity optimization.
- Benzothiazole derivatives () demonstrate broader antimicrobial activity, suggesting that heterocycle choice (thiophene vs. thiazole) influences biological target specificity.
Key Observations :
- The target compound’s synthesis likely parallels methods for tetrahydrobenzothieno-triazolopyrimidines (), though the furylmethyl group may require specialized coupling conditions.
- Lower yields in pyrazolo-pyrimidine syntheses () highlight challenges in cross-coupling steps, whereas thioether-based routes () are more efficient.
Q & A
Q. Characterization :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .
- Mass spectrometry (HRMS) for molecular weight validation .
Basic: How is the compound initially screened for biological activity?
Answer:
Primary screening includes:
- In vitro assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or HIV-1 protease) using fluorometric methods .
Q. Key Parameters :
- Solubility in DMSO/PBS for assay compatibility.
- Positive controls (e.g., doxorubicin for cytotoxicity) to validate results .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Methodological approaches :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and byproduct formation .
- Catalyst selection : Use palladium catalysts for coupling steps, with ligand screening (e.g., XPhos vs. SPhos) to enhance regioselectivity .
- Temperature gradients : Perform reactions under reflux (80–100°C) for faster kinetics, monitored by TLC .
Q. Purity optimization :
- HPLC gradients : Use C18 columns with acetonitrile/water mobile phases (5–95% over 30 mins) .
- Crystallization : Recrystallize from ethanol/water mixtures to remove impurities .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Strategies :
- Comparative assays : Replicate studies across multiple cell lines (e.g., compare HepG2 vs. A549 results) to identify cell-type specificity .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing 2-furylmethyl with benzyl) to isolate activity contributors .
- Data normalization : Use internal standards (e.g., ATP levels in cytotoxicity assays) to control for experimental variability .
Case Example :
Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability; use efflux pump inhibitors (e.g., CCCP) to validate .
Advanced: What methodologies are used for in vitro and in vivo pharmacological studies?
Answer:
In vitro :
- ADME profiling :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Plasma protein binding : Equilibrium dialysis to measure free vs. bound fractions .
Q. In vivo :
- Rodent models : Administer orally (10–50 mg/kg) to assess bioavailability and toxicity (ALT/AST levels) .
- Pharmacokinetics : Serial blood sampling over 24 hrs to calculate AUC and half-life .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Methodology :
- Substituent variation : Synthesize derivatives with modified groups (e.g., halogenated phenyl rings, alkyl chains) .
- Biological testing : Compare IC₅₀ values across analogs to map critical functional groups .
Q. Key Tools :
- X-ray crystallography : Resolve 3D structures to correlate binding pocket interactions with activity .
- Molecular docking : Simulate interactions with targets (e.g., EGFR) using AutoDock Vina .
Advanced: How to study interactions with biological targets at the molecular level?
Answer:
Techniques :
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified proteins .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Cryo-EM : Visualize compound-protein complexes in near-native states .
Example :
For kinase inhibition, pre-incubate the compound with ATP-binding site mutants to confirm target specificity .
Advanced: What computational methods are used to predict or validate its bioactivity?
Answer:
Approaches :
- QSAR modeling : Train models using descriptors (e.g., logP, polar surface area) and bioactivity data from analogs .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers .
- ADMET prediction : Use SwissADME or pkCSM to estimate permeability and toxicity .
Validation :
Compare computational predictions with experimental IC₅₀ values to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
